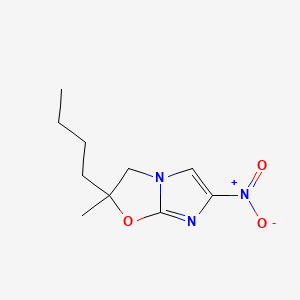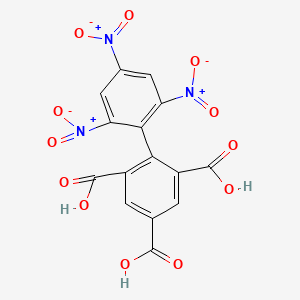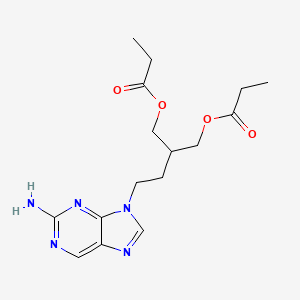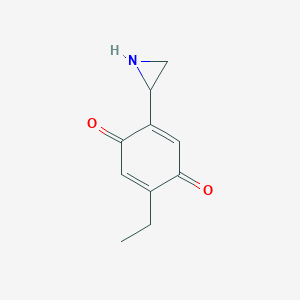
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- typically involves a multi-step process. One common method includes the initial N-alkylation reaction of the imidazole substrate, followed by base-promoted deprotonation to form an enolate anion. This intermediate then undergoes cyclization via an intramolecular SNAr reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: The formation of the compound itself involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as potassium carbonate and dimethylformamide are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo(2,1-b)thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Benzo(d)imidazo(2,1-b)thiazole: Contains a benzene ring fused with the imidazole-thiazole structure.
Uniqueness
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
127692-22-2 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-butyl-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-5-10(2)7-12-6-8(13(14)15)11-9(12)16-10/h6H,3-5,7H2,1-2H3 |
Clave InChI |
YPLGANYGSFFJHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CN2C=C(N=C2O1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)










![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
